Sub-Nanomolar Binding Affinity for BRD2 Bromodomain 2: A Benchmark for Potency-Driven Probe Selection
1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene serves as the core aromatic fragment within a potent bromodomain inhibitor (CHEMBL4528047). In a BROMOscan assay, the full inhibitor molecule displays a Kd of 1.20 nM for the second bromodomain of human BRD2 (BRD2 BD2) [1]. This high affinity is driven, in part, by the specific halogen substitution pattern present in the building block. In contrast, the same inhibitor demonstrates significantly reduced affinity for the first bromodomain of BRD2 (BRD2 BD1; Ki = 96 nM), highlighting a nearly 80-fold selectivity window that is influenced by the precise interaction of the halogenated phenyl ring with the BD2 binding pocket [1].
| Evidence Dimension | Binding Affinity (Kd/Ki) |
|---|---|
| Target Compound Data | Kd = 1.20 nM (BRD2 BD2) / Ki = 96 nM (BRD2 BD1) |
| Comparator Or Baseline | Internal selectivity baseline: BRD2 BD1 (Ki = 96 nM) vs. BRD2 BD2 (Kd = 1.20 nM) |
| Quantified Difference | ~80-fold selectivity for BD2 over BD1 |
| Conditions | BROMOscan assay (Kd); Fluorescence Polarization assay (Ki); human recombinant proteins. |
Why This Matters
This quantifies the building block's role in achieving potent, domain-selective bromodomain inhibition, which is critical for developing targeted epigenetic probes with minimized off-target effects.
- [1] BindingDB. BDBM50515771 (CHEMBL4528047). Affinity Data: Ki and Kd for BRD2 and BRD4 bromodomains. View Source
